molecular formula C21H23N3OS B3298334 3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide CAS No. 897454-61-4

3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

Cat. No.: B3298334
CAS No.: 897454-61-4
M. Wt: 365.5 g/mol
InChI Key: DHKVDBPCDHBKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is a benzamide derivative featuring a 3,5-dimethyl-substituted aromatic ring linked via a sulfanyl ethyl bridge to a 5-(4-methylphenyl)-1H-imidazol-2-yl moiety. This compound belongs to a broader class of heterocyclic sulfanyl derivatives, which are frequently explored for antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-4-6-17(7-5-14)19-13-23-21(24-19)26-9-8-22-20(25)18-11-15(2)10-16(3)12-18/h4-7,10-13H,8-9H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKVDBPCDHBKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the imidazole ring, followed by the introduction of the sulfanyl group and subsequent attachment to the benzamide core. Common reagents used in these reactions include imidazole, 4-methylphenyl derivatives, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide, a comparative analysis with analogous compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Route Notable Properties
Target Compound Imidazole 3,5-Dimethyl benzamide, 4-methylphenyl on imidazole, sulfanyl ethyl linker Likely via nucleophilic substitution or coupling reactions (e.g., thiol-ether formation) High lipophilicity (predicted); potential for π-π stacking due to aromatic groups
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-Isoxazole Benzamide, phenyl-thiadiazole, isoxazole Condensation of enaminone with hydroxylamine hydrochloride IR: 1606 cm⁻¹ (C=O); Melting point: 160°C; Moderate antimicrobial activity
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Triazole Trifluoromethyl benzamide, 4-fluorophenoxyethyl-sulfanyl linker Multi-step coupling involving sulfanyl and triazole precursors Used in docking studies with PanK enzyme; enhanced electron-withdrawing effects
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole Bis-thiadiazole with methylphenyl groups, disulfide linker Single-crystal X-ray diffraction-confirmed synthesis Butterfly conformation; dihedral angle 46.3° between thiadiazole rings
N-(2-(1H-Benzimidazol-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) Benzimidazole Benzimidazole core, tosyl group, methyl substituents Reaction of benzimidazole precursors with sulfonyl chlorides NMR: δ 7.36–7.72 (aromatic protons); High thermal stability

Structural and Electronic Differences

  • Heterocyclic Core : The target compound’s imidazole core distinguishes it from thiadiazole (e.g., ) or triazole (e.g., ) derivatives. Imidazole’s hydrogen-bonding capability and aromaticity may enhance target binding compared to less polar heterocycles.
  • Substituent Effects : The 3,5-dimethyl benzamide group provides steric hindrance and electron-donating effects, contrasting with trifluoromethyl benzamide (electron-withdrawing in ) or sulfonamide groups (polar, in ).
  • Linker Flexibility : The sulfanyl ethyl linker in the target compound offers greater conformational flexibility than rigid disulfide bridges (e.g., ) or aromatic linkers (e.g., ).

Biological Activity

3,5-Dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a substituted imidazole ring and a thioether linkage. Its structure can be represented as follows:

IUPAC Name 3,5dimethyl N 2 5 4 methylphenyl 1H imidazol 2 yl sulfanyl ethyl benzamide\text{IUPAC Name }3,5-\text{dimethyl N 2 5 4 methylphenyl 1H imidazol 2 yl sulfanyl ethyl benzamide}

Molecular Formula: C21H23N3OS
Molecular Weight: 365.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide group facilitates hydrogen bonding with biological targets, enhancing binding affinity and specificity.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and benzamide moieties often exhibit significant antimicrobial properties. A study on similar benzimidazole derivatives demonstrated broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer potential. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the imidazole ring is crucial for the anticancer activity observed in these compounds .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of imidazole derivatives, which may be relevant for treating conditions like arthritis or other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines could contribute to its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeExperimental EvidenceReference
AntimicrobialActive against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study: Anticancer Activity

In a recent study focusing on benzimidazole derivatives, several compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis. This suggests that similar structural motifs in this compound could also yield potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Imidazole ring formation : Condensation of aldehydes with amines and thiols under acidic/basic conditions (e.g., glacial acetic acid catalysis) .
  • Sulfanyl-ethyl linkage : Thiol-alkylation reactions using 2-mercaptoethylamine derivatives under reflux conditions in ethanol or DCM .
  • Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures to isolate the final product .
    • Optimization parameters : Adjusting solvent polarity, reaction time (4–8 hours), and stoichiometric ratios of intermediates (e.g., 1:1 molar ratio of aldehyde to triazole precursors) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key techniques :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfanyl-ethyl linkages (δ 3.2–3.8 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N, S percentages (e.g., <0.5% deviation) .

Q. How can researchers design initial biological activity assays for this compound?

  • Assay design :

  • Antimicrobial screening : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobials, cisplatin for anticancer) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or elemental analysis data?

  • Troubleshooting strategies :

  • Purity assessment : Repeat column chromatography or HPLC to remove impurities affecting NMR/IR signals .
  • Isotopic labeling : Use deuterated solvents to clarify overlapping NMR peaks .
  • Side reaction analysis : Monitor intermediates via TLC to detect unanticipated byproducts (e.g., oxidation of sulfanyl groups) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • SAR approaches :

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-methoxyphenyl instead of 4-methylphenyl) to assess electronic effects .
  • Bioisosteric replacement : Replace the imidazole ring with thiazole or oxadiazole moieties to evaluate heterocycle impact .
  • Docking studies : Use molecular modeling (e.g., AutoDock) to predict binding interactions with target enzymes (e.g., bacterial topoisomerases) .

Q. How can reaction yields be improved for large-scale synthesis?

  • Scale-up strategies :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate imidazole cyclization .
  • Solvent optimization : Switch to DMF or THF for better solubility of intermediates .
  • Flow chemistry : Implement continuous flow systems to enhance mixing and reduce side reactions .

Q. What advanced techniques are used to study crystallographic or conformational properties?

  • Advanced characterization :

  • X-ray crystallography : Resolve 3D structure to confirm regiochemistry of substituents (e.g., imidazole C2 vs. C4 substitution) .
  • Dynamic NMR : Analyze rotational barriers of the sulfanyl-ethyl chain in solution .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Formulation strategies :

  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.